Physicochemical Profiling and Synthetic Utility of 6-Hydroxy-7-methyl-1,3-benzodioxole-5-carboxaldehyde
Physicochemical Profiling and Synthetic Utility of 6-Hydroxy-7-methyl-1,3-benzodioxole-5-carboxaldehyde
Executive Summary
In the landscape of complex alkaloid total synthesis, the strategic selection of highly functionalized aromatic precursors dictates the efficiency, stereocontrol, and overall success of the synthetic route. 6-Hydroxy-7-methyl-1,3-benzodioxole-5-carboxaldehyde (CAS: 187040-04-6), also known as 3-methyl-4,5-methylenedioxy salicylaldehyde, is a paramount example of such a precursor.
This compound achieved historical significance as the critical A-ring building block in E.J. Corey’s 1996 landmark enantioselective total synthesis of Ecteinascidin 743 (Trabectedin / Yondelis) , a highly potent marine-derived tetrahydroisoquinoline alkaloid utilized in the treatment of soft tissue sarcoma and ovarian cancer. This whitepaper deconstructs the physicochemical properties, structural causality, and field-validated experimental protocols associated with this vital synthetic intermediate.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical parameters of CAS 187040-04-6 is essential for predicting its solubility, reactivity, and behavior during complex multi-step synthetic workflows. The molecule is characterized by a dense array of functional groups localized on a single benzene ring, creating a highly specific electronic and steric environment.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | 6-Hydroxy-7-methyl-1,3-benzodioxole-5-carboxaldehyde |
| Synonyms | 3-methyl-4,5-methylenedioxy salicylaldehyde |
| CAS Registry Number | 187040-04-6 |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Topological Polar Surface Area (TPSA) | 55.76 Ų |
| LogP (Predicted) | 1.24 – 1.80 |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 4 (Oxygens) |
| Rotatable Bonds | 1 (Formyl group) |
Data synthesized from chemical property databases for CAS 187040-04-6 .
Structural Causality in Synthetic Design
Every functional group on this molecule serves a distinct, causal purpose in the downstream synthesis of tetrahydroisoquinoline alkaloids:
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1,3-Benzodioxole Core: Provides necessary metabolic stability and structural rigidity. In biological systems, this motif often enhances target binding through specific hydrophobic interactions.
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C5 Formyl Group (-CHO): Acts as the primary electrophilic center. It is essential for C-C bond-forming events, specifically Knoevenagel condensations or Strecker amino acid syntheses, which build the aliphatic framework of the alkaloid.
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C6 Hydroxyl Group (-OH): The ortho-phenolic hydroxyl is a critical directing group. It allows for orthogonal protection (e.g., benzylation) and later serves as an internal nucleophile or anchoring point for macrocyclization (such as the 10-membered lactone formation in Ecteinascidin 743).
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C7 Methyl Group (-CH3): Introduces severe steric encumbrance. This methyl group forces specific rotameric conformations during downstream Pictet-Spengler cyclizations, ensuring high stereoselectivity.
Functional group causality and reactivity profile of CAS 187040-04-6.
Experimental Workflows & Validated Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of CAS 187040-04-6 and its immediate downstream application. These steps are engineered as self-validating systems, where the success of each transformation is predicated on specific mechanistic controls .
Protocol 1: Synthesis via Directed Ortho-Metalation (DoM)
Objective: Synthesize 6-hydroxy-7-methyl-1,3-benzodioxole-5-carboxaldehyde from 4-methyl-1,3-benzodioxol-5-ol.
Causality & Rationale: Direct formylation of the phenol is often low-yielding due to poor regiocontrol. By transiently protecting the phenol as a methoxymethyl (MOM) ether, we exploit the MOM group's powerful ability to direct organolithium bases exclusively to the ortho position (C5), ensuring 100% regioselective formylation.
Step-by-Step Methodology:
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MOM Protection:
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Dissolve 4-methyl-1,3-benzodioxol-5-ol (1.0 equiv) in anhydrous DMF/diethyl ether.
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Cool to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Caution: H₂ gas evolution.
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Add Methoxymethyl chloride (MOM-Cl, 1.1 equiv) dropwise. Stir for 2 hours at room temperature.
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Validation: TLC should show complete consumption of the starting phenol. Quench with water, extract with ethyl acetate, and concentrate to yield the MOM ether.
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Directed Lithiation & Formylation:
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Dissolve the MOM ether in anhydrous THF and cool to -78°C under an argon atmosphere.
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Add n-Butyllithium (n-BuLi, 1.2 equiv) dropwise. The MOM group coordinates the lithium, directing deprotonation to the C5 position. Stir for 1 hour at -78°C.
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Add anhydrous DMF (3.0 equiv) as the formylating electrophile. Stir for an additional 1 hour, then gradually warm to room temperature.
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Validation: Quench with saturated aqueous NH₄Cl. Extract and purify via flash chromatography to isolate the protected aldehyde.
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Deprotection:
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Dissolve the protected aldehyde in dichloromethane (DCM).
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Add Methanesulfonic acid (MsOH, 2.0 equiv) at 0°C.
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Rationale: MsOH selectively hydrolyzes the acetal-like MOM group without cleaving the robust 1,3-benzodioxole ring.
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Neutralize with saturated NaHCO₃, extract, and crystallize to yield the pure target compound (CAS 187040-04-6).
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Protocol 2: Downstream Benzylation and Knoevenagel Condensation
Objective: Convert CAS 187040-04-6 into the α,β-unsaturated malonic ester required for the Ecteinascidin 743 A-ring core.
Step-by-Step Methodology:
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O-Benzylation:
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Treat CAS 187040-04-6 (1.0 equiv) with NaH (1.5 equiv) in DMF at 0°C for 5 minutes.
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Add Benzyl bromide (BnBr, 2.0 equiv) and stir at 23°C for 40 minutes.
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Rationale: The benzyl ether provides robust orthogonal protection that survives subsequent malonate condensation and Curtius rearrangement, only to be removed later via catalytic hydrogenolysis.
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Knoevenagel Condensation:
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Combine the benzylated aldehyde (1.0 equiv) with allyl 2,2-dimethoxyethyl malonate (1.2 equiv) in benzene or toluene.
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Add Piperidine (2.0 equiv) and Acetic Acid (4.0 equiv) as co-catalysts.
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Stir at 23°C for 18 hours.
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Validation: The reaction yields the α,β-unsaturated malonic ester as a mixture of E and Z isomers (typically >95% yield), ready for selective allyl ester cleavage and cyclization.
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Synthetic workflow of CAS 187040-04-6 into the Ecteinascidin 743 A-ring core.
Conclusion
The physicochemical architecture of 6-hydroxy-7-methyl-1,3-benzodioxole-5-carboxaldehyde is not a mere coincidence of nature or synthetic design; it is a highly optimized pharmacophoric precursor. By leveraging its specific electronic directing effects and steric bulk, synthetic chemists can execute highly stereocontrolled, convergent syntheses of complex marine alkaloids. Mastery of its reactivity profile remains a benchmark in advanced organic synthesis and oncology drug development.
References
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Corey, E. J., Gin, D. Y., & Kania, R. S. (1996). Enantioselective Total Synthesis of Ecteinascidin 743. Journal of the American Chemical Society, 118(38), 9202-9203. URL:[Link]
- Corey, E. J. (1998). Process for producing ecteinascidin compounds (U.S. Patent No. 5,721,362). U.S. Patent and Trademark Office.
